

Enantioselective synthesis of (-)-Homatropine hydrobromide

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Compound of Interest

Compound Name: (-)-Homatropine

Cat. No.: B10762630

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An in-depth technical guide on the enantioselective synthesis of **(-)-Homatropine** hydrobromide, tailored for researchers, scientists, and drug development professionals.

Introduction

Homatropine is a tropane alkaloid and a well-known anticholinergic agent used in ophthalmology as a mydriatic and cycloplegic agent. It functions as a competitive antagonist of muscarinic acetylcholine receptors. The therapeutic activity of homatropine resides primarily in the (S)-enantiomer, commonly referred to as **(-)-homatropine**. Consequently, the development of stereoselective synthetic routes to access the enantiopure (-)-isomer is of significant pharmaceutical importance. This guide details a common and effective strategy for the enantioselective synthesis of **(-)-Homatropine** hydrobromide, focusing on the coupling of tropine with an enantiopure mandelic acid derivative.

Core Synthetic Strategy

The primary challenge in synthesizing **(-)-homatropine** lies in the stereocontrolled formation of the ester linkage between the achiral tropine core and the chiral mandelic acid side-chain. The most prevalent and industrially viable approach involves the esterification of tropine with a pre-resolved, enantiopure derivative of (R)-(-)-mandelic acid. The general synthetic pathway can be outlined in three principal stages:

- **Chiral Resolution:** Separation of racemic (\pm)-mandelic acid to isolate the desired (R)-(-)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine.

- **Esterification:** Coupling of tropine with an activated derivative of (R)-(-)-mandelic acid. To facilitate the reaction and prevent side reactions, the hydroxyl group of mandelic acid is often protected, for instance, as a formyl ester.
- **Deprotection and Salt Formation:** Removal of the protecting group followed by salt formation with hydrobromic acid to yield the final, stable drug substance.

This strategy is depicted in the logical workflow below.



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Caption: Logical workflow of the synthetic strategy.

Experimental Protocols

The following protocols are synthesized from established patent literature, providing a viable route to the target compound.[1][2]

Step 1: Preparation of O-Formyl-(R)-(-)-mandeloyl chloride

This protocol assumes that (R)-(-)-mandelic acid has been obtained through classical resolution of the racemic mixture, a process well-documented in chemical literature.[3][4][5] The resolved acid is then activated and protected for the subsequent esterification.

- **Objective:** To convert (R)-(-)-mandelic acid into its more reactive acid chloride derivative, with the hydroxyl group protected as a formyl ester.
- **Procedure:**

- Suspend (R)-(-)-mandelic acid in a suitable aprotic solvent (e.g., dichloromethane).
- Add an excess of formic acid to the suspension.
- Slowly add a dehydrating agent (e.g., thionyl chloride) at a controlled temperature (0-5 °C) to facilitate both formylation and acid chloride formation.
- Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
- Remove the solvent and excess reagents under reduced pressure to yield the crude O-formyl-(R)-(-)-mandeloyl chloride, which is often used directly in the next step.

Step 2: Esterification of Tropine

This step involves the coupling of the activated mandelic acid derivative with tropine.

- Objective: To form the ester bond between tropine and the chiral side-chain.
- Procedure:
 - Dissolve tropine and a tertiary amine base (e.g., triethylamine) in an inert solvent like dichloromethane or toluene in a reaction vessel equipped with a stirrer and a thermometer.
[\[1\]](#)
 - Cool the solution to room temperature.
 - Add the O-formyl-(R)-(-)-mandeloyl chloride solution dropwise to the tropine solution while maintaining the temperature.
 - Stir the reaction mixture at room temperature for several hours (typically 5-8 hours) until the reaction is complete.[\[1\]](#)
 - Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt and other water-soluble impurities.
 - Separate the organic layer and concentrate it under vacuum to obtain the crude O-formyl-**(-)-homatropine**.

Step 3: Acidic Hydrolysis (Deprotection)

The formyl protecting group is removed to reveal the free hydroxyl group of the homatropine molecule.

- Objective: To deprotect the hydroxyl group of the mandelate moiety.
- Procedure:
 - Dissolve the crude O-formyl-(-)-**homatropine** in a suitable solvent mixture, such as water and/or an alcohol (e.g., ethanol).[\[2\]](#)
 - Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) and stir at room temperature for 1-2 hours.[\[2\]](#)
 - After hydrolysis is complete, carefully add a base (e.g., sodium hydroxide solution) to adjust the pH to 9-10.
 - Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to isolate the (-)-**homatropine** free base.
 - Combine the organic extracts and concentrate under reduced pressure to yield crude (-)-**homatropine**.

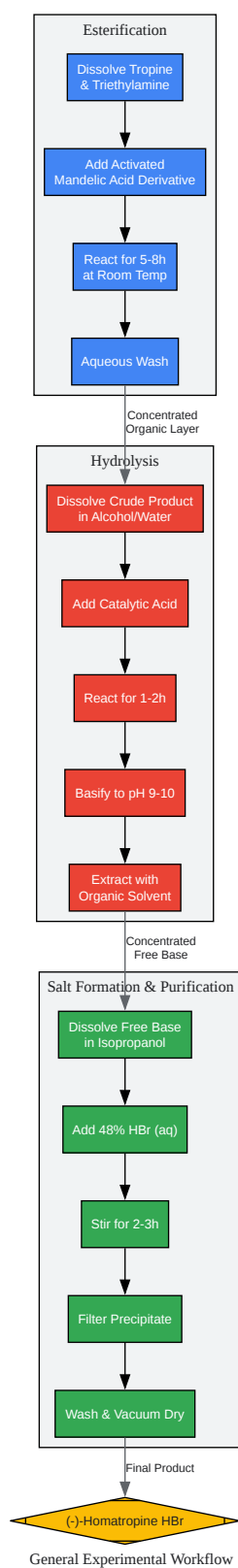
Step 4: Formation of (-)-Homatropine Hydrobromide

The final step is the conversion of the free base into its stable and pharmaceutically acceptable hydrobromide salt.

- Objective: To synthesize the final active pharmaceutical ingredient.
- Procedure:
 - Dissolve the crude (-)-**homatropine** free base in a suitable alcohol, such as ethanol or isopropanol.[\[2\]](#)
 - Add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the solution at room temperature while stirring.[\[2\]](#)

- Continue stirring for 2-3 hours to ensure complete salt formation, during which the product will precipitate.^[2]
- Collect the white solid product by suction filtration.
- Wash the solid with a small amount of cold solvent and dry under vacuum to yield pure **(-)-Homatropine** hydrobromide.

The general experimental workflow is visualized below.



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